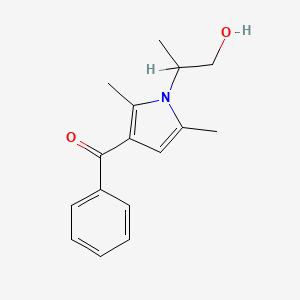
2-(3-Benzoyl-2,5-dimethylpyrrol-1-yl)propanol
Cat. No. B1207025
Key on ui cas rn:
72686-25-0
M. Wt: 257.33 g/mol
InChI Key: SQHXEPLSVOTCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04233309
Procedure details


In 10 ml of methanol was dissolved 1.24 g (4.15 mmoles) of 2-(3-benzoyl-2,5-dimethylpyrrol-1-yl)-2-methylethyl acetate. Tetrahydrofuran (30 ml) and then 10 ml (10.0 mmoles) of an 1.0 N aqueous solution of sodium hydroxide was added. The mixture was stirred for 3 hours at room temperature. The solvent was distilled off under reduced pressure. The residue was extracted with 50 ml of ethyl acetate three times, and the resulting extracts were dried over anhydrous magnesium sulfate, and concentrated to afford 900 mg of a crude product. The crude product was chromatographed on a column of silica gel using cyclohexane/ethyl acetate (1/1) as an eluent to afford compound (106) (790 mg, 3.07 mmoles, 74.1%).

[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
2-(3-benzoyl-2,5-dimethylpyrrol-1-yl)-2-methylethyl acetate
Quantity
1.24 g
Type
reactant
Reaction Step Two


Name
Yield
74.1%
Identifiers


|
REACTION_CXSMILES
|
C([O:4][CH2:5][CH:6]([N:8]1[C:12]([CH3:13])=[CH:11][C:10]([C:14](=[O:21])[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[C:9]1[CH3:22])[CH3:7])(=O)C.O1CCCC1.[OH-].[Na+]>CO>[C:14]([C:10]1[CH:11]=[C:12]([CH3:13])[N:8]([CH:6]([CH3:7])[CH2:5][OH:4])[C:9]=1[CH3:22])(=[O:21])[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
2-(3-benzoyl-2,5-dimethylpyrrol-1-yl)-2-methylethyl acetate
|
|
Quantity
|
1.24 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC(C)N1C(=C(C=C1C)C(C1=CC=CC=C1)=O)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 3 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted with 50 ml of ethyl acetate three times
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the resulting extracts were dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford 900 mg of a crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was chromatographed on a column of silica gel
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=C(N(C(=C1)C)C(CO)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 3.07 mmol | |
| AMOUNT: MASS | 790 mg | |
| YIELD: PERCENTYIELD | 74.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 74% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
